molecular formula C21H13Cl5N2 B12775154 3-(4-Chlorophenyl)-1-(2,6-dichlorophenyl)-5-(3,4-dichlorophenyl)-2-pyrazoline CAS No. 109333-45-1

3-(4-Chlorophenyl)-1-(2,6-dichlorophenyl)-5-(3,4-dichlorophenyl)-2-pyrazoline

Cat. No.: B12775154
CAS No.: 109333-45-1
M. Wt: 470.6 g/mol
InChI Key: YAIOXXUUBKUORT-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(2,6-dichlorophenyl)-5-(3,4-dichlorophenyl)-2-pyrazoline is a synthetic organic compound belonging to the pyrazoline family This compound is characterized by its three chlorophenyl groups attached to a pyrazoline ring, making it a highly chlorinated derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(2,6-dichlorophenyl)-5-(3,4-dichlorophenyl)-2-pyrazoline typically involves the reaction of appropriate chlorophenyl hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts like hydrochloric acid or basic catalysts like sodium hydroxide

    Temperature: Reflux conditions (around 70-80°C)

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-(2,6-dichlorophenyl)-5-(3,4-dichlorophenyl)-2-pyrazoline undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine or bromine in the presence of catalysts.

Major Products

    Oxidation: Pyrazole derivatives

    Reduction: Dihydropyrazoline derivatives

    Substitution: Various chlorinated pyrazoline derivatives

Scientific Research Applications

3-(4-Chlorophenyl)-1-(2,6-dichlorophenyl)-5-(3,4-dichlorophenyl)-2-pyrazoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(2,6-dichlorophenyl)-5-(3,4-dichlorophenyl)-2-pyrazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting cellular functions: Affecting cell membrane integrity or intracellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1-phenyl-5-(3,4-dichlorophenyl)-2-pyrazoline
  • 3-(4-Chlorophenyl)-1-(2,6-dichlorophenyl)-5-phenyl-2-pyrazoline
  • 3-(4-Chlorophenyl)-1-(2,6-dichlorophenyl)-5-(4-chlorophenyl)-2-pyrazoline

Uniqueness

3-(4-Chlorophenyl)-1-(2,6-dichlorophenyl)-5-(3,4-dichlorophenyl)-2-pyrazoline is unique due to its highly chlorinated structure, which imparts distinct chemical and biological properties. Its multiple chlorophenyl groups make it more reactive and potentially more effective in various applications compared to less chlorinated analogs.

Properties

CAS No.

109333-45-1

Molecular Formula

C21H13Cl5N2

Molecular Weight

470.6 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-(2,6-dichlorophenyl)-3-(3,4-dichlorophenyl)-3,4-dihydropyrazole

InChI

InChI=1S/C21H13Cl5N2/c22-14-7-4-12(5-8-14)19-11-20(13-6-9-15(23)18(26)10-13)28(27-19)21-16(24)2-1-3-17(21)25/h1-10,20H,11H2

InChI Key

YAIOXXUUBKUORT-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=C(C=CC=C3Cl)Cl)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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